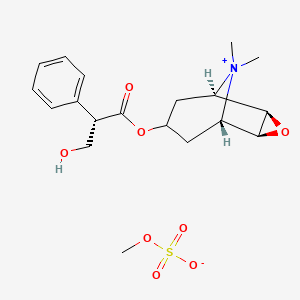
Methylscopolammonium methylsulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylscopolammonium methylsulfate is a quaternary ammonium compound that acts as a muscarinic antagonist. It is commonly used in the medical field for its anticholinergic properties, which help in reducing gastric secretions and gastrointestinal motility. This compound is particularly effective in treating conditions such as peptic ulcers, motion sickness, and other gastrointestinal disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methylscopolammonium methylsulfate typically involves the methylation of scopolamine. The process begins with the extraction of scopolamine from plants like Datura or Hyoscyamus species. The extracted scopolamine is then subjected to a methylation reaction using methyl iodide or methyl sulfate under basic conditions to form methylscopolamine. This intermediate is then reacted with sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the final product. The reaction conditions are optimized to maximize the efficiency of the methylation and sulfation steps .
Analyse Des Réactions Chimiques
Types of Reactions
Methylscopolammonium methylsulfate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted ammonium compounds .
Applications De Recherche Scientifique
Methylscopolammonium methylsulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving muscarinic receptors.
Biology: The compound is used to study the physiological effects of muscarinic receptor antagonism in biological systems.
Medicine: It is employed in the treatment of gastrointestinal disorders, motion sickness, and other conditions requiring anticholinergic therapy.
Mécanisme D'action
Methylscopolammonium methylsulfate exerts its effects by blocking muscarinic acetylcholine receptors (mAChRs). This inhibition prevents the binding of acetylcholine, a neurotransmitter, to these receptors, thereby reducing the parasympathetic nervous system’s activity. The compound primarily targets the M1, M2, and M3 subtypes of muscarinic receptors, leading to decreased gastric secretions, reduced gastrointestinal motility, and other anticholinergic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methscopolamine bromide
- Hyoscine methobromide
- Scopolamine methyl bromide
Comparison
Methylscopolammonium methylsulfate is unique in its specific sulfation, which enhances its solubility and stability compared to other similar compounds like methscopolamine bromide and hyoscine methobromide. This makes it particularly effective in certain pharmaceutical formulations and applications .
Propriétés
Numéro CAS |
18067-13-5 |
|---|---|
Formule moléculaire |
C19H27NO8S |
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;methyl sulfate |
InChI |
InChI=1S/C18H24NO4.CH4O4S/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;1-5-6(2,3)4/h3-7,12-17,20H,8-10H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1/t12?,13-,14-,15+,16-,17+;/m1./s1 |
Clé InChI |
KHMGIQHRSVLFQG-OZVSTBQFSA-M |
SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.COS(=O)(=O)[O-] |
SMILES isomérique |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.COS(=O)(=O)[O-] |
SMILES canonique |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.COS(=O)(=O)[O-] |
Key on ui other cas no. |
18067-13-5 |
Numéros CAS associés |
13265-10-6 (Parent) |
Synonymes |
Bromide, N-Methylscopolamine DD 234 DD-234 DD234 Hyoscine Methiodide Hyoscine Methobromide Iodide, N-Methylscopolamine Methiodide, Hyoscine Methobromide, Hyoscine Methscopolamine Methylbromide, Scopolamine Methylchloride, N-Methylscopolamine Methylscopolamine Nitrate Methylscopolammonium Methylsulfate Methylsulfate, Methylscopolammonium Methylsulfate, N-Methylscine Methylsulfate, N-Methylscopolamine N Methylscine Methylsulfate N Methylscopolamine N Methylscopolamine Bromide N Methylscopolamine Iodide N Methylscopolamine Methylchloride N Methylscopolamine Methylsulfate N Methylscopolamine Nitrate N-Methylscine Methylsulfate N-Methylscopolamine N-Methylscopolamine Bromide N-Methylscopolamine Iodide N-Methylscopolamine Methylchloride N-Methylscopolamine Methylsulfate N-Methylscopolamine Nitrate Nitrate, Methylscopolamine Nitrate, N-Methylscopolamine Scopolamine Methylbromide Skopyl Ulix |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















